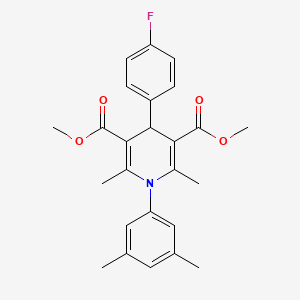![molecular formula C17H23N7O2 B11078641 1-{[(5-amino-1H-tetrazol-1-yl)acetyl]amino}-N-(2-methylphenyl)cyclohexanecarboxamide](/img/structure/B11078641.png)
1-{[(5-amino-1H-tetrazol-1-yl)acetyl]amino}-N-(2-methylphenyl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[(5-amino-1H-tetrazol-1-yl)acetyl]amino}-N-(2-methylphenyl)cyclohexanecarboxamide is a complex organic compound that features a tetrazole ring, an amide linkage, and a cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(5-amino-1H-tetrazol-1-yl)acetyl]amino}-N-(2-methylphenyl)cyclohexanecarboxamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Acetylation: The tetrazole derivative is then acetylated using acetic anhydride or acetyl chloride.
Amidation: The acetylated tetrazole is reacted with an amine, such as 2-methylphenylamine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
Cyclohexanecarboxylation: Finally, the compound is cyclohexanecarboxylated using cyclohexanecarboxylic acid and a suitable activating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-{[(5-amino-1H-tetrazol-1-yl)acetyl]amino}-N-(2-methylphenyl)cyclohexanecarboxamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or tetrazole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Aplicaciones Científicas De Investigación
1-{[(5-amino-1H-tetrazol-1-yl)acetyl]amino}-N-(2-methylphenyl)cyclohexanecarboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of advanced materials with specific electronic or mechanical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.
Industrial Chemistry: Employed as an intermediate in the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of 1-{[(5-amino-1H-tetrazol-1-yl)acetyl]amino}-N-(2-methylphenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways by acting as an agonist or antagonist, depending on the target.
Comparación Con Compuestos Similares
Similar Compounds
- 1-{(5-amino-1H-tetrazol-1-yl)acetylamino}-N-phenylcyclohexanecarboxamide
- 1-{(5-amino-1H-tetrazol-1-yl)acetylamino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide
Uniqueness
1-{[(5-amino-1H-tetrazol-1-yl)acetyl]amino}-N-(2-methylphenyl)cyclohexanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tetrazole ring and cyclohexane carboxamide moiety make it particularly interesting for various applications.
Propiedades
Fórmula molecular |
C17H23N7O2 |
|---|---|
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
1-[[2-(5-aminotetrazol-1-yl)acetyl]amino]-N-(2-methylphenyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C17H23N7O2/c1-12-7-3-4-8-13(12)19-15(26)17(9-5-2-6-10-17)20-14(25)11-24-16(18)21-22-23-24/h3-4,7-8H,2,5-6,9-11H2,1H3,(H,19,26)(H,20,25)(H2,18,21,23) |
Clave InChI |
VRLMGXDIUWZBKK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NC(=O)C2(CCCCC2)NC(=O)CN3C(=NN=N3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(2,4-dichlorophenyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11078558.png)
![3-[4-(2-bromo-4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one](/img/structure/B11078572.png)
![3-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-2-[(8-methoxyquinolin-5-yl)sulfonyl]-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline](/img/structure/B11078584.png)
![3-(4-Chlorophenyl)-3-[(2-methyl-3-nitrobenzoyl)amino]propanoic acid](/img/structure/B11078598.png)
![4-[5-(4-Chloro-1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B11078603.png)
![11-(2-methoxyphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11078606.png)
![(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-N-(4-ethoxyphenyl)-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11078610.png)
![2-[(5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11078620.png)
![2-[4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]-N-(4-methylphenyl)-1,3-thiazolidine-3-carbothioamide](/img/structure/B11078623.png)

![(6E)-2-(3,4-diethoxybenzyl)-6-(4-hydroxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11078640.png)
![N'-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-3-methoxybenzohydrazide](/img/structure/B11078642.png)
![2-[1-(4-chlorophenyl)-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11078648.png)
![4-[3-(ethylthio)-1H-diaziren-1-yl]-6-methylpyrimidin-2-amine](/img/structure/B11078652.png)
